molecular formula C18H13BrF3NO2 B287986 4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

カタログ番号 B287986
分子量: 412.2 g/mol
InChIキー: VBRICSSTGZHRNO-RUDMXATFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BML-210 and has been found to exhibit anti-inflammatory and anti-cancer properties.

作用機序

The mechanism of action of BML-210 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. BML-210 inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BML-210 has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of BML-210 is its ability to selectively inhibit the NF-κB signaling pathway. This makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of BML-210 is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of BML-210. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential applications of BML-210 in the treatment of other inflammatory diseases such as multiple sclerosis and Crohn's disease. Additionally, the development of novel drug delivery systems for BML-210 could help to overcome its low solubility in water.

合成法

The synthesis of BML-210 involves several steps including the coupling of 4-bromo-2,6-dihydroxybenzaldehyde with methylamine, followed by the condensation of the resulting product with 4-trifluoromethylphenylacetic acid. The final step involves the cyclization of the resulting compound to form BML-210.

科学的研究の応用

BML-210 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

特性

製品名

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

分子式

C18H13BrF3NO2

分子量

412.2 g/mol

IUPAC名

4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H13BrF3NO2/c1-23-15-8-7-13(19)10-14(17(15)25)16(24)9-4-11-2-5-12(6-3-11)18(20,21)22/h2-10H,1H3,(H,23,25)/b9-4+

InChIキー

VBRICSSTGZHRNO-RUDMXATFSA-N

異性体SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

正規SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。